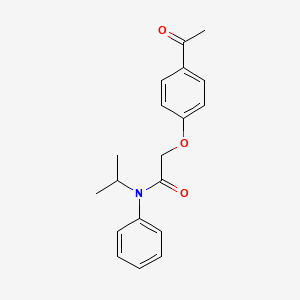
2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide (2-APPA) is a synthetic compound that has been used in a variety of scientific research applications. 2-APPA has been studied for its potential applications in pharmacology, biochemistry, and physiology, as well as its potential to be used as a lab experiment tool.
科学的研究の応用
2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide has been used in a variety of scientific research applications, including pharmacology, biochemistry, and physiology. In pharmacology, 2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide has been studied for its potential as an anti-inflammatory agent, as well as its potential to modulate the activity of certain ion channels. In biochemistry, 2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide has been studied for its potential to inhibit the activity of enzymes involved in the synthesis of fatty acids. In physiology, 2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide has been studied for its potential to modulate the activity of certain hormones and neurotransmitters.
作用機序
The exact mechanism of action of 2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide is not fully understood, but it is believed to involve the modulation of various ion channels and enzymes. Specifically, 2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide is believed to modulate the activity of certain ion channels, such as the voltage-gated calcium channels, as well as certain enzymes, such as the enzymes involved in fatty acid synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide are not fully understood, but it is believed to modulate the activity of certain ion channels and enzymes. Specifically, 2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide is believed to modulate the activity of certain voltage-gated calcium channels, as well as certain enzymes involved in fatty acid synthesis. As a result, 2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide has been studied for its potential to affect a variety of physiological processes, including inflammation, pain, and hormone regulation.
実験室実験の利点と制限
2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide has several advantages for use in lab experiments. For example, it is relatively easy to synthesize and is relatively stable. Additionally, it is non-toxic and has a relatively low cost. However, 2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide also has several limitations for use in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain experiments.
将来の方向性
Given the potential of 2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide to modulate the activity of certain ion channels and enzymes, there are a variety of potential future directions for research. For example, further research could be conducted to better understand the exact mechanism of action of 2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide and its effects on various physiological processes. Additionally, further research could be conducted to identify new applications for 2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide, such as its potential to be used as a drug or a tool in lab experiments. Finally, further research could be conducted to identify new synthesis methods for 2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide and to optimize existing methods.
合成法
2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide can be synthesized by a variety of methods. One of the most common methods involves the reaction of 4-acetylphenol with propan-2-yl acetate in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction produces 2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide as the main product, with small amounts of other side products.
特性
IUPAC Name |
2-(4-acetylphenoxy)-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(2)20(17-7-5-4-6-8-17)19(22)13-23-18-11-9-16(10-12-18)15(3)21/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQDIEJQNUZIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide](/img/structure/B6142694.png)
![1-[4-(3-methylbutoxy)phenyl]ethan-1-amine](/img/structure/B6142698.png)
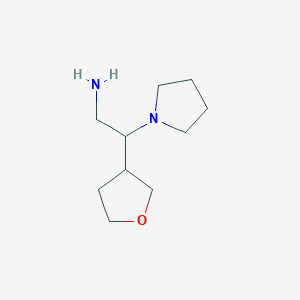
![[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine](/img/structure/B6142719.png)
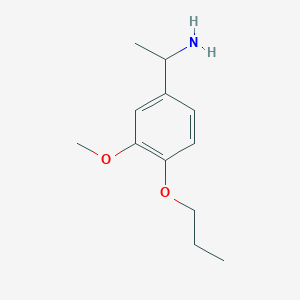
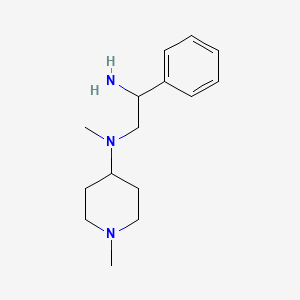
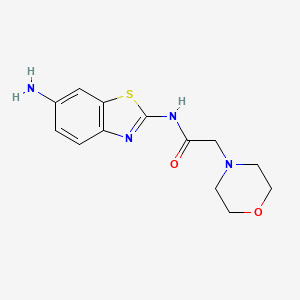
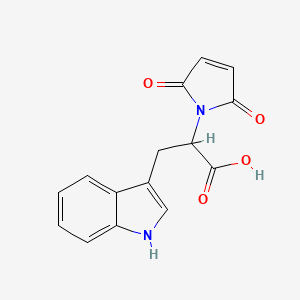
![2-{[2-(dimethylamino)ethyl]sulfanyl}acetic acid](/img/structure/B6142752.png)
![5-{[(2-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6142758.png)
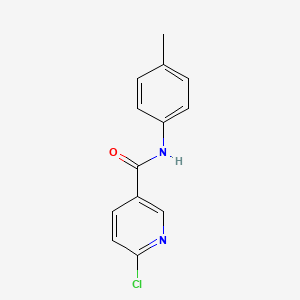
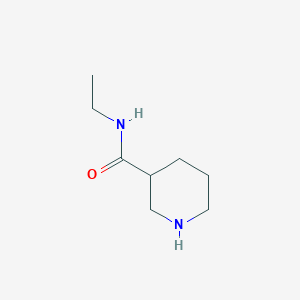
![2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid](/img/structure/B6142777.png)
